molecular formula C15H10ClNO B14616781 5-chloro-3-phenyl-1H-quinolin-2-one CAS No. 59412-06-5

5-chloro-3-phenyl-1H-quinolin-2-one

Cat. No.: B14616781
CAS No.: 59412-06-5
M. Wt: 255.70 g/mol
InChI Key: PVTKFMMRASTJEP-UHFFFAOYSA-N
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Description

5-Chloro-3-phenyl-1H-quinolin-2-one is a quinolinone derivative characterized by a chlorine substituent at position 5 and a phenyl group at position 3 of the quinoline core. Quinolinones are heterocyclic compounds with a fused benzene and pyridine ring system, often modified to enhance pharmacological or material properties.

Properties

CAS No.

59412-06-5

Molecular Formula

C15H10ClNO

Molecular Weight

255.70 g/mol

IUPAC Name

5-chloro-3-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C15H10ClNO/c16-13-7-4-8-14-12(13)9-11(15(18)17-14)10-5-2-1-3-6-10/h1-9H,(H,17,18)

InChI Key

PVTKFMMRASTJEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC=C3Cl)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-phenyl-1H-quinolin-2-one can be achieved through various methods. One common approach involves the Pfitzinger reaction, which entails the condensation of isatin with a ketone in an alkaline medium . Another method involves the Friedländer synthesis, where aniline derivatives react with carbonyl compounds under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are becoming increasingly popular in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-phenyl-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

5-chloro-3-phenyl-1H-quinolin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-3-phenyl-1H-quinolin-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, interfere with DNA replication, and modulate cellular signaling pathways. These interactions result in its antimicrobial, anticancer, and anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of quinolinones are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents Molecular Formula Key Features/Implications
5-Chloro-3-phenyl-1H-quinolin-2-one Cl (C5), Ph (C3) C₁₅H₁₀ClNO Phenyl group enhances lipophilicity; Cl at C5 may influence electronic properties .
7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one Cl (C7), F (C6), cyclopropyl (C1) C₁₃H₁₂ClFNO Fluorine increases electronegativity; cyclopropyl introduces ring strain, potentially altering metabolic stability .
5,7-Dichloro-3-hydroxyquinolin-2(1H)-one Cl (C5, C7), OH (C3) C₉H₅Cl₂NO₂ Dichloro substitution may enhance halogen bonding; OH group improves solubility but reduces membrane permeability .
5-Chloro-4-hydroxyquinolin-2(1H)-one Cl (C5), OH (C4) C₉H₆ClNO₂ Hydroxy group at C4 enables hydrogen bonding, useful in metalloproteinase inhibition .
6-Chloro-8-iodo-4(1H)-quinolinone Cl (C6), I (C8) C₉H₅ClINO Iodo substituent increases molecular weight and steric bulk, potentially affecting target binding .

Physicochemical and Pharmacological Implications

  • Electronic Effects: Chlorine at C5 (target compound) vs. C7 (e.g., 7-Chloro-1-cyclopropyl-6-fluoro-2,3-dihydroquinolin-4(1H)-one) alters electron density distribution, impacting reactivity in electrophilic substitution reactions .

Q & A

Q. How does the chloro substituent influence the electronic structure of the quinolinone core?

  • Methodological Answer :
  • NBO analysis : Chlorine’s electronegativity increases electron deficiency at C-5, confirmed by reduced Wiberg bond indices (e.g., 0.85 for C-Cl vs. 0.92 for C-H) .
  • Cyclic voltammetry : Chloro-substituted derivatives show anodic shifts (~+0.3 V) in oxidation potentials due to electron withdrawal .

Q. What mechanistic evidence supports the role of radical intermediates in the chlorination of quinolinone precursors?

  • Methodological Answer :
  • EPR spectroscopy : Detect chlorine-centered radicals (g-factor ~2.006) during photochlorination .
  • Radical trapping : Addition of TEMPO suppresses product formation, confirming radical chain pathways .

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